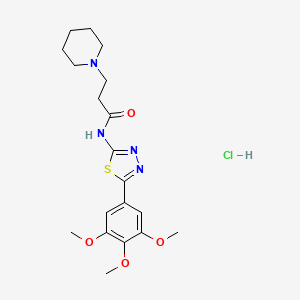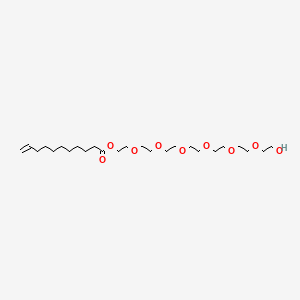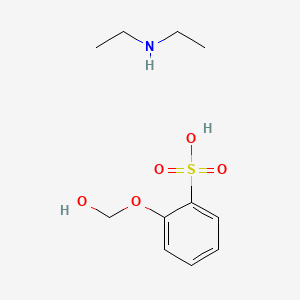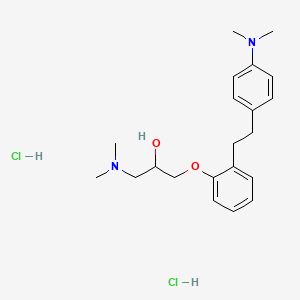
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.
Attachment of the Iodopropyl Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the iodopropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the iodine substituent to a corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving halogenated compounds.
Medicine: Potential use as a pharmacophore in the development of new drugs, particularly in the treatment of psychiatric disorders.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of fluorine and iodine atoms could enhance its binding affinity and selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthene Derivatives: Other compounds in this class, such as chlorprothixene and flupenthixol, are known for their antipsychotic properties.
Halogenated Aromatics: Compounds like 2,4,6-trifluorobenzene and 3-iodoanisole share similar halogen substituents.
Uniqueness
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is unique due to the combination of fluorine, trifluoromethyl, and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
85721-04-6 |
|---|---|
Molekularformel |
C17H13F4IS |
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
6-fluoro-9-(3-iodopropyl)-2-(trifluoromethyl)-9H-thioxanthene |
InChI |
InChI=1S/C17H13F4IS/c18-11-4-5-13-12(2-1-7-22)14-8-10(17(19,20)21)3-6-15(14)23-16(13)9-11/h3-6,8-9,12H,1-2,7H2 |
InChI-Schlüssel |
FXKLTDSAOBKIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(C3=C(S2)C=C(C=C3)F)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




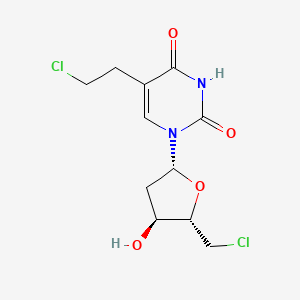
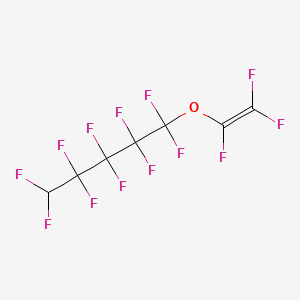

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
